N-[(2Z)-3-benzyl-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline
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Overview
Description
(2Z)-3-BENZYL-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound featuring a thiazole ring, a morpholine sulfonyl group, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-BENZYL-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste .
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-BENZYL-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-BENZYL-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development .
Medicine
In medicine, (2Z)-3-BENZYL-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is investigated for its therapeutic potential. It may be used in the treatment of various diseases, including cancer, infections, and inflammatory conditions .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2Z)-3-BENZYL-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-(2,2,2-TRIFLUOROETHYL)PROP-2-ENAMIDE: This compound shares the morpholine sulfonyl group but differs in the presence of a trifluoroethyl group instead of a benzyl group.
5-(MORPHOLIN-4-YL)-N’-SULFONYL-1,2,3-THIADIAZOLE-4-AMIDINES: This compound contains a morpholine sulfonyl group and a thiadiazole ring, highlighting the diversity of structures that can incorporate similar functional groups.
Uniqueness
The uniqueness of (2Z)-3-BENZYL-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE lies in its combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C26H25N3O3S2 |
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Molecular Weight |
491.6 g/mol |
IUPAC Name |
3-benzyl-4-(4-morpholin-4-ylsulfonylphenyl)-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C26H25N3O3S2/c30-34(31,28-15-17-32-18-16-28)24-13-11-22(12-14-24)25-20-33-26(27-23-9-5-2-6-10-23)29(25)19-21-7-3-1-4-8-21/h1-14,20H,15-19H2 |
InChI Key |
UIJOMOSUFMXMQH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=NC4=CC=CC=C4)N3CC5=CC=CC=C5 |
Origin of Product |
United States |
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